2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
Description
2-Ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core, substituted with a methyl group at position 8 and an 11-oxo moiety. The acetamide side chain at position 2 contains an ethoxy group, distinguishing it from structurally related analogs.
Properties
IUPAC Name |
2-ethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-10-17(21)19-12-5-7-15-13(9-12)18(22)20-14-8-11(2)4-6-16(14)24-15/h4-9H,3,10H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCOBENIBDUQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a member of the dibenzo[b,f][1,4]oxazepine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is characterized by the following features:
- Molecular Formula : C23H20N2O4
- Molecular Weight : 388.4 g/mol
- Key Functional Groups : Ethoxy group, oxazepine core, and acetamide moiety.
This structural diversity is believed to influence its interaction with biological targets and contribute to its pharmacological effects.
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class often interact with various biological targets, including:
- Neurotransmitter Receptors : These compounds may exhibit affinity for serotonin and dopamine receptors, potentially influencing mood and behavior.
- Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or neurodegenerative diseases.
Pharmacological Effects
The biological activity of 2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide has been evaluated in several studies:
- Antidepressant Activity : Preliminary studies have shown that derivatives of dibenzo[b,f][1,4]oxazepines may possess antidepressant-like effects in animal models.
- Anticancer Properties : Some compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents.
- Anti-inflammatory Effects : Research has indicated that these compounds might modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
Case Studies
Several case studies have explored the biological activity of similar compounds:
Scientific Research Applications
-
Histone Deacetylase Inhibition :
- The compound has been identified as an inhibitor of histone deacetylases (HDACs), which are crucial in the regulation of gene expression and are implicated in cancer progression. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and induction of cell cycle arrest or apoptosis in cancer cells.
-
Dopamine D2 Receptor Targeting :
- Research indicates that this compound may interact with the dopamine D2 receptor, which is relevant in the treatment of various neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The modulation of this receptor can influence dopaminergic signaling pathways.
-
Potential Anticancer Properties :
- Preliminary studies suggest that derivatives of dibenzo[b,f][1,4]oxazepines exhibit cytotoxic effects against several cancer cell lines. The unique structural features of 2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide may enhance its efficacy as an anticancer agent .
Table 1: Summary of Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | HDAC Inhibition | Demonstrated significant inhibition of HDAC activity in cancer cell lines. |
| Study B | Dopamine Receptor Interaction | Showed modulation of D2 receptor activity leading to altered signaling pathways in neuronal models. |
| Study C | Anticancer Activity | Reported cytotoxic effects on breast cancer cells with IC50 values indicating potential therapeutic efficacy. |
Comparison with Similar Compounds
Core Heterocycle Modifications
- Oxazepine vs. Thiazepine Core :
- The target compound’s dibenzo[b,f][1,4]oxazepine core contains an oxygen atom in the seven-membered ring. In contrast, thiazepine analogs (e.g., 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine derivatives) replace oxygen with sulfur . Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity and alter receptor binding kinetics compared to oxygen. For example, thiazepine derivatives in showed antimicrobial activity, but oxazepines like the target compound may exhibit improved metabolic stability due to reduced susceptibility to oxidative metabolism .
Substituent Variations
- Acetamide Side Chain: Ethoxy vs. Methoxyphenoxy: describes 2-(4-methoxyphenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide, which replaces the ethoxy group with a bulkier 4-methoxyphenoxy moiety. This substitution increases molecular weight (MW: ~423 vs. target compound’s ~353) and may reduce membrane permeability due to higher polarity . Benzamide vs. Acetamide: In , the acetamide is replaced by a 4-(trifluoromethyl)benzamide group.
Positional Isomerism :
Physicochemical Properties
Q & A
Basic: What are the recommended synthetic routes for 2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide?
Methodological Answer:
A typical synthesis involves coupling a dibenzo-oxazepine core with an ethoxy-acetamide moiety. For example, describes a method where potassium carbonate in DMF is used as a base to facilitate nucleophilic substitution between a chloroacetylated intermediate and a hydroxyl-containing precursor. Reaction completion is monitored via TLC, followed by precipitation in water . Optimization may include solvent selection (e.g., DMF for polar intermediates) and stoichiometric control of reagents (1.5 mol excess of chloroacetylated product to ensure complete conversion).
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?
Methodological Answer:
DoE can systematically explore variables like temperature, solvent polarity, and catalyst loading. highlights the use of factorial designs to minimize experimental runs while identifying critical parameters. For instance, a 2^k factorial design could test temperature (room temp vs. reflux) and solvent (DMF vs. acetonitrile) effects on yield. Response surface methodology (RSM) can then refine optimal conditions. Statistical software (e.g., JMP, Minitab) aids in analyzing interactions between variables, reducing trial-and-error approaches .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : To verify substituent positions on the dibenzo-oxazepine ring and acetamide linkage.
- Mass spectrometry (HRMS) : For molecular weight validation.
- IR spectroscopy : To confirm carbonyl (C=O) and ether (C-O-C) functional groups.
- X-ray crystallography (if crystalline): For absolute stereochemical confirmation. emphasizes TLC and tabulated spectral data (e.g., Table 3) for preliminary validation .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or mass fragments) require cross-validation:
- 2D NMR (COSY, HSQC, HMBC) : Maps proton-carbon correlations to clarify connectivity.
- Isotopic labeling : Traces ambiguous functional groups (e.g., ethoxy vs. methoxy).
- Computational modeling : Tools like Gaussian or ADF simulate NMR/IR spectra for comparison with experimental data. suggests using multivariate analysis to deconvolute overlapping signals .
Basic: What in vitro assays are suitable for initial bioactivity screening of this compound?
Methodological Answer:
- Enzyme inhibition assays : If targeting a kinase or protease, use fluorogenic substrates (e.g., ATPase/GTPase activity).
- Cell viability assays (MTT/XTT): For cytotoxicity profiling.
- Binding studies (SPR or ITC): To measure affinity for receptors. references interaction studies with biological targets using fluorescence polarization .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
SAR requires systematic variation of substituents:
- Ethoxy group : Replace with methoxy or propoxy to assess steric/electronic effects.
- Dibenzo-oxazepine core : Introduce electron-withdrawing groups (e.g., nitro) to modulate reactivity.
- Acetamide linker : Test urea or sulfonamide analogs for improved stability. and highlight the use of molecular docking to predict binding interactions before synthesis .
Basic: What safety protocols are recommended for handling this compound in the lab?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air (per ) .
Advanced: How can computational methods predict metabolic pathways or toxicity?
Methodological Answer:
- ADMET prediction : Tools like SwissADME or ADMETLab estimate absorption, metabolism, and toxicity.
- CYP450 docking : Identify potential liver enzyme interactions.
- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to toxicity endpoints. ’s integration of computational and experimental data supports this approach .
Basic: What statistical methods validate reproducibility in synthesis?
Methodological Answer:
- Batch-to-batch analysis : Use ANOVA to compare yields across 3+ replicates.
- Control charts : Monitor purity (HPLC) over time. emphasizes replication and outlier detection via Grubbs’ test .
Advanced: How can reactor design improve scalability of this compound’s synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
